N-(2,4-Dimethoxyphenyl)-3-nitropyridin-2-amine
Description
N-(2,4-Dimethoxyphenyl)-3-nitropyridin-2-amine is a nitro-substituted pyridine derivative featuring a 2,4-dimethoxyphenyl group attached to the pyridine ring via an amine linkage. This compound is of interest due to its structural complexity, which combines electron-donating methoxy groups and an electron-withdrawing nitro group.
Properties
CAS No. |
61963-62-0 |
|---|---|
Molecular Formula |
C13H13N3O4 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-nitropyridin-2-amine |
InChI |
InChI=1S/C13H13N3O4/c1-19-9-5-6-10(12(8-9)20-2)15-13-11(16(17)18)4-3-7-14-13/h3-8H,1-2H3,(H,14,15) |
InChI Key |
PEONSKRQPDHEDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxyphenyl)-3-nitropyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Advanced crystallization methods and high-throughput techniques are employed to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxyphenyl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyridines and aminophenyl derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its antimicrobial properties, particularly against Gram-positive bacteria.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxyphenyl)-3-nitropyridin-2-amine involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of bacterial RNA polymerase by binding to the switch region of the enzyme, thereby preventing the synthesis of bacterial RNA. This inhibition disrupts bacterial gene transcription and ultimately leads to the death of the bacterial cells.
Comparison with Similar Compounds
Structural and Electronic Differences
Substituent Effects :
- The 2,4-dimethoxyphenyl group in the target compound provides two electron-donating methoxy groups at positions 2 and 4, enhancing resonance stabilization of the aromatic ring. In contrast, the 4-methoxyphenyl analog (CAS: 934018-34-5) has a single methoxy group, reducing electron-donating effects .
- Halogenated analogs, such as the 2,4-dichlorophenyl-furylmethyl derivative, introduce electron-withdrawing chlorine atoms, which may reduce solubility in polar solvents but enhance interactions with hydrophobic targets .
Synthetic Accessibility :
- The 4-(4-methoxyphenyl)-3-nitropyridin-2-amine is synthesized with high yields (84–89%) via optimized routes, suggesting efficient coupling methodologies . In contrast, the target compound’s synthesis (if analogous to compound 24 in ) may involve lower yields due to competing side reactions during Pd-catalyzed cross-coupling .
Physicochemical Properties
- Solubility: The presence of methoxy groups generally increases solubility in organic solvents (e.g., ethyl acetate, methanol) compared to halogenated derivatives. For example, the dichlorophenyl-furylmethyl analog () is more lipophilic, as indicated by its higher molecular weight and halogen content . The benzylpiperidine substituent in introduces a bulky, hydrophobic group, likely reducing aqueous solubility but improving membrane permeability .
Crystallinity :
- Compounds like 4-(4-methoxyphenyl)-3-nitropyridin-2-amine exhibit high crystallinity and fluorescence, making them suitable for solid-state studies . The target compound, if synthesized as an oil (similar to compound 24 in ), may require advanced purification techniques .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
